4-Chloro-3-ethoxy-2-fluorobenzylamine

Übersicht

Beschreibung

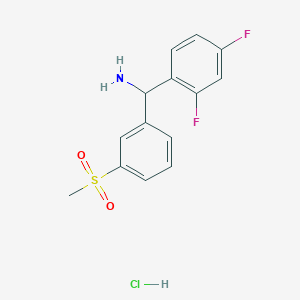

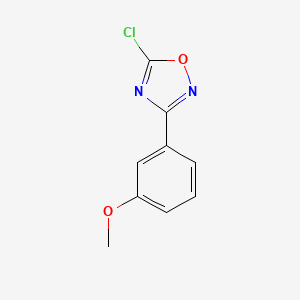

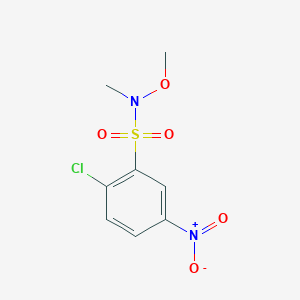

“4-Chloro-3-ethoxy-2-fluorobenzylamine” is a chemical compound with the CAS Number: 1323966-28-4 . It has a molecular weight of 203.64 . The IUPAC name for this compound is (4-chloro-3-ethoxy-2-fluorophenyl)methanamine .

Molecular Structure Analysis

The InChI code for “4-Chloro-3-ethoxy-2-fluorobenzylamine” is 1S/C9H11ClFNO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2,5,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“4-Chloro-3-ethoxy-2-fluorobenzylamine” is a solid at ambient temperature . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-Chloro-3-ethoxy-2-fluorobenzylamine has been investigated for its potential in corrosion inhibition. A study by Hussein (2015) explored its efficacy as a corrosion inhibitor for mild steel in HCl media. The research found that the inhibitor's efficiency increased with higher concentrations and lower temperatures. The presence of chlorine, fluorine, and amino groups in the compound's structure was identified as beneficial for forming a protective film on the metal surface, significantly reducing corrosion Hussein, 2015.

Supramolecular Chemistry

In the realm of supramolecular chemistry, 4-Chloro-3-ethoxy-2-fluorobenzylamine has played a role in the self-assembly of supramolecular structures. Wang et al. (2015) reported on the formation of supramolecular salts via the interaction of 4-fluorobenzylamine derivatives with halide ions or metal chloride. The study highlighted the compound's utility in facilitating a range of intermolecular interactions, contributing to diverse supramolecular architectures Wang et al., 2015.

Synthetic Chemistry

In synthetic chemistry, 4-Chloro-3-ethoxy-2-fluorobenzylamine serves as a precursor or intermediate in the synthesis of various compounds. For instance, Way and Wuest (2013) discussed its use in the automated synthesis of 4-[(18)F]fluorobenzylamine, a key building block for the development of (18)F-labeled compounds used in positron emission tomography (PET) imaging. This research underscores the compound's importance in facilitating the synthesis of complex molecules for medical imaging applications Way & Wuest, 2013.

Pharmaceutical Research

Moreover, 4-Chloro-3-ethoxy-2-fluorobenzylamine has potential applications in pharmaceutical research. Mou et al. (2012) utilized it in the synthesis of 18F-labeled pyridaben analogs for myocardial perfusion imaging (MPI) with PET. The study's findings suggest that such analogs, incorporating the compound, exhibit high heart uptake and low background uptake in animal models, indicating their promise for future MPI agent development Mou et al., 2012.

Safety And Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

(4-chloro-3-ethoxy-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBJLDHMQYPALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243241 | |

| Record name | Benzenemethanamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-ethoxy-2-fluorobenzylamine | |

CAS RN |

1323966-28-4 | |

| Record name | Benzenemethanamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)

![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)

![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)

![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)